3-amino-5-chloro-N-ethylbenzamide
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Overview
Description
3-amino-5-chloro-N-ethylbenzamide is an organic compound with a benzamide structure It contains an amino group at the 3-position, a chlorine atom at the 5-position, and an ethyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-chloro-N-ethylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. Chlorination is then performed to introduce the chlorine atom at the desired position. Finally, the ethyl group is introduced through an amide formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-chloro-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce primary amines.
Scientific Research Applications
3-amino-5-chloro-N-ethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-5-chloro-N-ethylbenzamide involves its interaction with specific molecular targets. The amino and chlorine groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The ethyl group attached to the amide nitrogen can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-chloro-N-ethylbenzamide
- 3-amino-4-chloro-N-ethylbenzamide
- 3-amino-5-bromo-N-ethylbenzamide
Uniqueness
3-amino-5-chloro-N-ethylbenzamide is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in various fields.
Properties
IUPAC Name |
3-amino-5-chloro-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMZEPUPFKWLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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